molecular formula C7H13NO3 B13233416 Methyl 1-(aminooxy)cyclopentane-1-carboxylate

Methyl 1-(aminooxy)cyclopentane-1-carboxylate

Cat. No.: B13233416
M. Wt: 159.18 g/mol
InChI Key: WUXXTIIOVQHNCA-UHFFFAOYSA-N
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Description

Methyl 1-(aminooxy)cyclopentane-1-carboxylate is an organic compound that belongs to the class of aminooxy compounds It is characterized by the presence of an aminooxy functional group attached to a cyclopentane ring, with a methyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminooxy)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable solvents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control

    Purification steps: Including distillation and recrystallization to achieve high purity

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminooxy)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 1-(aminooxy)cyclopentane-1-carboxylate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in the study of enzyme inhibitors and as a probe for biochemical pathways.

    Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 1-(aminooxy)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-1-cyclopentanecarboxylate
  • Methyl 1-aminocyclopentane-1-carboxylate hydrochloride
  • Cycloleucine Methyl Ester

Uniqueness

Methyl 1-(aminooxy)cyclopentane-1-carboxylate is unique due to the presence of the aminooxy functional group, which imparts distinct reactivity compared to similar compounds. This functional group allows for specific interactions with biological targets and enables unique synthetic transformations that are not possible with other related compounds.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 1-aminooxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-6(9)7(11-8)4-2-3-5-7/h2-5,8H2,1H3

InChI Key

WUXXTIIOVQHNCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)ON

Origin of Product

United States

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